

Sisunatovir vs presatovir GS-5806 efficacy comparison

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Compound Focus: Sisunatovir Hydrochloride

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Efficacy and Development Status Comparison

The following table summarizes the key characteristics and available data for both investigational drugs.

Feature	Sisunatovir (RV521)	Presatovir (GS-5806)
Target / Mechanism	RSV Fusion (F) Protein inhibitor; binds to pre-fusion F protein, preventing conformational changes required for viral entry [1] [2].	RSV Fusion (F) Protein inhibitor; locks RSV-F in pre-fusion conformation, preventing fusion with host cell membrane [1] [3].
In Vitro Potency (EC ₅₀)	Not fully quantified in available data; described as a potent inhibitor [2].	Mean EC₅₀ = 0.43 nM against a panel of 75 RSV A and B clinical isolates [3].
Clinical Trial Outcomes (in Target Populations)	Development discontinued ; did not achieve expected results in clinical stage [2].	No significant improvement in primary endpoints (viral load reduction, symptom progression) in Phase 2 trials for HCT recipients [4] and lung transplant recipients [5].

Feature	Sisunatovir (RV521)	Presatovir (GS-5806)
Resistance Profile	Cross-resistance is a concern. Mutations in the F protein (e.g., K394R) confer resistance to multiple fusion inhibitors [6] [2].	Resistance mutations map to fusion peptide (L138F, F140L) or heptad repeat B (F488L/S) regions of RSV-F. The K394R variant is highly fusogenic and cross-resistant [6] [1].
Key Findings	--	Showed significant efficacy in a human challenge model (mean 4.2 log ₁₀ reduction in peak viral load) [3], but this did not translate to efficacy in immunocompromised patients [4] [5].
Overall Status	Development halted [2].	Development appears stalled ; no trials reported past Phase 2, which failed to meet endpoints in target populations [4] [5].

Detailed Experimental Data and Protocols

For researchers interested in the foundational experiments, here is a detailed look at the key methodologies cited in the data above.

In Vitro Antiviral Activity and Cytotoxicity Assay (for Presatovir)

- **Purpose:** To determine the compound's half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) to establish its potency and selectivity index.
- **Cell Line:** HEP-2 cells (human epithelial type-2 cells) [7] [1].
- **Virus Strain:** RSV A2 strain [7] [1].
- **Methodology:**
 - Cells were infected with RSV at a low multiplicity of infection (MOI).
 - Compounds were added, and viral-induced cytopathic effect (CPE) was measured after 4 days using a cell viability assay (e.g., CellTiter-Glo) [7].
 - The EC₅₀ was calculated by fitting data to a dose-response model. Cytotoxicity was assessed in parallel on uninfected cells to determine CC₅₀ [7].

Human Challenge Trial (for Presatovir)

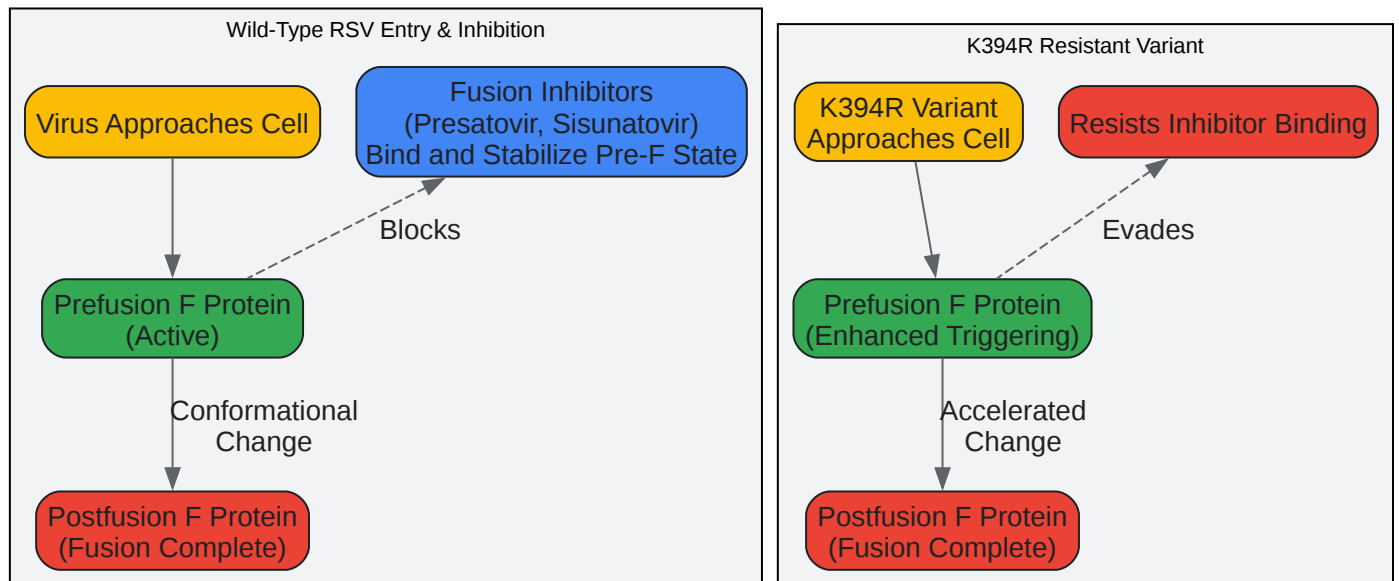
- **Purpose:** To establish clinical proof-of-concept by evaluating the antiviral effect and impact on symptom scores in a controlled setting.
- **Study Design:** Randomized, double-blind, placebo-controlled trial in healthy adult volunteers [3].
- **Methodology:**
 - Healthy volunteers were inoculated with RSV.
 - Participants received Presatovir or placebo.
 - **Primary Endpoint:** Viral load measured in nasal wash samples via RT-qPCR.
 - **Secondary Endpoints:** Clinical disease severity was assessed using standardized symptom scores [3].
 - **Outcome:** Presatovir treatment resulted in a significant mean 4.2 log₁₀ reduction in peak viral load and reduced symptom severity compared to placebo [3].

Phase 2 Trial in Immunocompromised Patients (for Presatovir)

- **Purpose:** To evaluate the efficacy of Presatovir in a high-risk, real-world population.
- **Study Population:** Hematopoietic-cell transplant (HCT) recipients [4] or lung transplant recipients [5] with confirmed RSV upper respiratory tract infection (URTI).
- **Study Design:** Randomized, double-blind, placebo-controlled trial.
- **Methodology:**
 - Patients were randomized to receive oral Presatovir or placebo.
 - **Coprimary Endpoints:**
 - Time-weighted average change in nasal RSV viral load from baseline to Day 9 [4].
 - Proportion of patients progressing to lower respiratory tract complications (LRTCs) by Day 28 [4].
 - **Outcome:** The trials failed to meet their primary endpoints, as Presatovir did not significantly reduce viral load or prevent LRTC progression compared to placebo [4] [5].

Mechanism of Action and Resistance

The diagram below illustrates how these fusion inhibitors work and how a common resistance mutation overcomes them.



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RSV fusion inhibition and resistance mechanism

Research Implications and Future Directions

The data indicates that while the RSV fusion inhibitor mechanism is potent in vitro and healthy volunteers, it faces significant challenges. The high propensity for cross-resistance and lack of efficacy in immunocompromised patients have limited the clinical advancement of both Sisunatovir and Presatovir [6] [4] [5].

This has spurred research into alternative strategies, including:

- **Novel mechanisms:** Such as **CL-A3-7**, a small molecule that blocks the interaction between the viral F protein and the host cell receptor IGF1R, showing activity against the K394R resistant variant [6] [2].
- **High-barrier-to-resistance targets:** Such as the viral **Nucleoprotein (N)**, targeted by inhibitors like **EDP-938**, which has demonstrated a higher barrier to resistance in clinical studies [8] [2].

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